![molecular formula C10H4Cl2N2 B1384756 4,7-Dichloroquinoline-3-carbonitrile CAS No. 936498-07-6](/img/structure/B1384756.png)
4,7-Dichloroquinoline-3-carbonitrile
Overview
Description
4,7-Dichloroquinoline-3-carbonitrile is a compound with the molecular weight of 223.06 . It is a white to yellow solid and is used as a chemical intermediate .
Synthesis Analysis
The synthesis of chloroquinoline-3-carbonitrile derivatives, including 4,7-Dichloroquinoline-3-carbonitrile, involves various methods . The reactions are subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .
Molecular Structure Analysis
The molecular structure of 4,7-Dichloroquinoline-3-carbonitrile is essentially planar . The InChI code for this compound is 1S/C10H4Cl2N2/c11-7-1-2-8-9 (3-7)14-5-6 (4-13)10 (8)12/h1-3,5H .
Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .
Physical And Chemical Properties Analysis
4,7-Dichloroquinoline-3-carbonitrile is a white to yellow solid . and should be stored at a temperature between 2-8°C .
Scientific Research Applications
Antimalarial Drug Synthesis
4,7-Dichloroquinoline-3-carbonitrile is used as a chemical intermediate in the synthesis of antimalarial drugs such as chloroquine phosphate, amodiaquine, and hydroxychloroquine. These drugs are critical in the treatment and prevention of malaria, a disease caused by parasites transmitted through the bite of infected mosquitoes .
Anti-microbial Activity
This compound is utilized in creating hybrid aminoquinoline-triazine derivatives that exhibit anti-microbial properties. It’s also involved in synthesizing novel oxazolidinones, which are effective against common bacterial strains .
Piperaquine Synthesis
It serves as a starting reagent in synthesizing piperaquine, a drug used in combination therapies for treating malaria .
Schiff Base Formation
4,7-Dichloroquinoline-3-carbonitrile is involved in nucleophilic aromatic substitution reactions to produce novel 7-chloro-4-aminoquinoline derivatives. These derivatives can be further processed into Schiff bases by reacting with substituted aromatic or heteroaromatic aldehydes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,7-dichloroquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2/c11-7-1-2-8-9(3-7)14-5-6(4-13)10(8)12/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNKHDBGAQNSTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650711 | |
Record name | 4,7-Dichloroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloroquinoline-3-carbonitrile | |
CAS RN |
936498-07-6 | |
Record name | 4,7-Dichloroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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